molecular formula C24H34N4O5S B2490674 N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941893-66-9

N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2490674
CAS No.: 941893-66-9
M. Wt: 490.62
InChI Key: YQLKZVUCWQNTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a structurally complex molecule featuring a thieno[3,2-d]pyrimidinone core substituted with a cyclohexylmethyl group bearing a morpholine-4-carbonyl moiety and an N,N-diethyl acetamide side chain.

Key structural features include:

  • Thieno[3,2-d]pyrimidinone core: A fused bicyclic system common in kinase inhibitors and antimicrobial agents.
  • Morpholine-4-carbonyl substituent: Enhances solubility and modulates target binding through hydrogen bonding.
  • N,N-Diethyl acetamide: A polar substituent that may affect bioavailability and metabolic stability.

Properties

IUPAC Name

N,N-diethyl-2-[3-[[4-(morpholine-4-carbonyl)cyclohexyl]methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O5S/c1-3-25(4-2)20(29)16-27-19-9-14-34-21(19)23(31)28(24(27)32)15-17-5-7-18(8-6-17)22(30)26-10-12-33-13-11-26/h9,14,17-18H,3-8,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLKZVUCWQNTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CC3CCC(CC3)C(=O)N4CCOCC4)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide, with CAS number 941893-66-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H34N4O5SC_{24}H_{34}N_{4}O_{5}S, with a molecular weight of 490.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its pharmacological relevance. The presence of a morpholine carbonyl group and diethyl acetamide moiety contributes to its biological activity.

PropertyValue
CAS Number941893-66-9
Molecular FormulaC24H34N4O5S
Molecular Weight490.6 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research has shown that thieno[3,2-d]pyrimidine derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Thieno[3,2-d]pyrimidine derivatives are known to target specific kinases and phosphatases involved in cell signaling pathways. Inhibiting these enzymes can disrupt cancer cell growth and survival .

Case Studies

  • Case Study on Antitumor Efficacy :
    A study assessed the efficacy of thieno[3,2-d]pyrimidine derivatives in vitro against various cancer cell lines. The results demonstrated that these compounds significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
  • Enzyme Inhibition Profile :
    Another investigation focused on the enzyme inhibition profile of similar compounds. It was found that certain derivatives inhibited protein kinases with IC50 values in the low micromolar range, suggesting strong potential for therapeutic applications in oncology .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several thieno[3,2-d]pyrimidinone derivatives, differing primarily in substituent groups. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Chloro-methylphenyl, phenyl 409.89 Chloro substituent enhances lipophilicity; phenyl group may improve binding
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide Ethyl, dimethyl, thio-acetamide Not provided Thioether linkage and methyl groups may alter metabolic stability
N,N-Diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide Morpholine-4-carbonyl, cyclohexylmethyl, N,N-diethyl acetamide Not provided Enhanced solubility via morpholine; steric bulk from cyclohexyl N/A

Key Observations :

  • The morpholine-4-carbonyl group in the target compound likely improves aqueous solubility compared to halogenated or alkylated analogues .
  • The cyclohexylmethyl substituent introduces steric hindrance, which may reduce off-target interactions but could also limit membrane permeability.

Physicochemical and Spectroscopic Properties

and highlight the use of NMR and LCMS for characterizing similar compounds. For example:

  • NMR Shifts: In analogues like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), the acetamide NH proton resonates at δ 10.10 ppm, while the thienopyrimidinone core protons appear at δ 6.01–7.82 ppm. The target compound’s morpholine group would likely cause distinct shifts in regions analogous to "Region A" (δ 39–44) and "Region B" (δ 29–36) due to altered electronic environments .
  • Mass Spectrometry: Molecular networking () could cluster the target compound with other thienopyrimidinones based on shared fragmentation patterns (e.g., loss of morpholine or acetamide groups).

Computational Insights :

  • Chemical Space Docking (): The morpholine-4-carbonyl group may enhance binding to polar kinase domains, while the cyclohexylmethyl group could occupy hydrophobic pockets.
  • QSAR Models (): The compound’s similarity to kinase inhibitors in training sets may predict favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.

Q & A

Q. Key Conditions :

  • Temperature control (e.g., 80–100°C for cyclization) .
  • Solvent selection (e.g., DMSO for polar intermediates) .
  • Purification via column chromatography or recrystallization .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR identifies proton environments (e.g., δ 10.10 ppm for NHCO in acetamide groups) .
    • 2D NMR (COSY, HSQC) resolves complex coupling in the cyclohexyl-morpholine moiety .
  • Mass Spectrometry :
    • High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ with <2 ppm error) .
  • Elemental Analysis : Validates C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .

Advanced: How do structural modifications influence biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

Modification Impact on Activity Reference
Fluorine at thieno-pyrimidineEnhances binding to kinase targets
Morpholine-carbonyl substitutionImproves solubility and bioavailability
Diethylacetamide vs. methylAlters metabolic stability

Q. Methodology :

  • Molecular Docking : Predict interactions with targets (e.g., ATP-binding pockets) .
  • In Vitro Assays : Compare IC50 values of analogs in enzyme inhibition studies .

Advanced: How can researchers resolve discrepancies in synthesis yields across studies?

Methodological Answer:
Discrepancies (e.g., 44% vs. 88% yields in cyclohexyl derivatization) arise from:

  • Reagent Ratios : Excess morpholine-carbonyl chloride improves substitution efficiency .
  • Catalyst Use : Palladium catalysts in coupling reactions enhance reproducibility .
  • Workup Protocols : Acidic/alkaline quenching affects crystallization purity .

Q. Troubleshooting Steps :

Optimize stoichiometry via Design of Experiments (DoE).

Monitor intermediates by TLC/HPLC to identify side reactions .

Advanced: What experimental designs are recommended for evaluating biological activity?

Methodological Answer:

  • Target Selection : Prioritize kinases or enzymes with conserved ATP-binding sites due to the compound’s pyrimidine scaffold .
  • Assay Types :
    • Enzyme Inhibition : Measure IC50 using fluorescence-based assays (e.g., ADP-Glo™) .
    • Cell Viability : Use MTT assays in cancer cell lines (e.g., HCT-116 for colorectal models) .
  • Control Compounds : Include known inhibitors (e.g., Staurosporine) to validate assay conditions .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the morpholine-carbonyl group in humid conditions .
  • Storage Recommendations :
    • Anhydrous environment (desiccated, under argon).
    • Temperature: –20°C in amber vials to prevent photodegradation .
  • Stability Monitoring : Periodic HPLC analysis to detect decomposition peaks .

Advanced: How to design a SAR study for optimizing pharmacokinetic properties?

Methodological Answer:

Parameter Prioritization : Focus on logP (target <3), polar surface area (>80 Ų for blood-brain barrier exclusion) .

Derivatization Strategies :

  • Introduce PEG chains to improve solubility .
  • Replace morpholine with piperazine for enhanced metabolic stability .

In Silico Tools : Use QSAR models (e.g., SwissADME) to predict ADME profiles .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods due to potential dust toxicity .
    • Avoid DMSO as a solvent if skin permeability is a concern .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How to address conflicting bioactivity data in different assay systems?

Methodological Answer:
Conflicts (e.g., high in vitro vs. low in vivo activity) may stem from:

  • Protein Binding : Measure plasma protein binding via equilibrium dialysis .
  • Metabolite Interference : Identify metabolites using LC-MS/MS and test individually .

Q. Resolution Workflow :

Validate assay conditions with positive controls.

Cross-reference data with orthogonal assays (e.g., SPR vs. enzymatic activity) .

Advanced: What strategies enhance the compound’s selectivity for target enzymes?

Methodological Answer:

  • Crystallography : Resolve co-crystal structures to identify key binding residues .
  • Fragment Replacement : Modify the cyclohexyl group to avoid off-target hydrophobic pockets .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.